5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine
Description
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,7-dimethoxy-naphthalene group at position 5 and an amine group at position 2.
Properties
Molecular Formula |
C14H13N3O3 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(2,7-dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H13N3O3/c1-18-9-5-3-8-4-6-11(19-2)12(10(8)7-9)13-16-17-14(15)20-13/h3-7H,1-2H3,(H2,15,17) |
InChI Key |
HVNGLMCROLLUNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C3=NN=C(O3)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,7-dimethoxynaphthalene-1-carboxylic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
a) 5-(Naphthalen-1-yl)-1,3,4-oxadiazol-2-amine Derivatives
- N-methyl-5-(naphthalen-1-yl)oxazol-2-amine (33): This compound replaces the dimethoxy-naphthalene group with a simple naphthalene ring. Its synthesis involves LHMDS-mediated methylation in THF, yielding a product with distinct NMR shifts (e.g., δ 7.53–8.16 ppm for naphthalene protons) .
- 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine : Features a naphthyloxymethyl group (C13H11N3O2, MW 241.25). The naphthyloxy substituent may enhance lipophilicity compared to dimethoxy-naphthalene, influencing pharmacokinetic properties .
b) Substituted Phenyl Analogues
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (30) : Synthesized via photocatalytic methods (92% yield), this derivative demonstrates the role of methoxy groups in improving solubility and bioactivity. However, the single methoxy group on a phenyl ring offers less steric bulk than the dimethoxy-naphthalene system .
a) Antimicrobial and Anticancer Activity
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Exhibits potent activity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines (GP values: 15.43–39.77). The dimethylphenyl and methoxyphenyl substituents synergize for cytotoxicity, suggesting that bulkier aromatic groups (e.g., dimethoxy-naphthalene) may further enhance efficacy .
b) Enzyme Inhibition
- 5-Aryl-1,3,4-oxadiazol-2-amines with Long Alkyl Chains (e.g., 3e–3i) : Derivatives like N-dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine (3e) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via hydrophobic interactions from the dodecyl chain. The target compound’s dimethoxy-naphthalene may mimic this hydrophobicity while adding π-π stacking capabilities .
- 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (2): A kinase inhibitor with nanomolar activity, highlighting the importance of heteroaromatic extensions. The dimethoxy-naphthalene group in the target compound could similarly engage in multi-target interactions .
Biological Activity
5-(2,7-Dimethoxynaphthalen-1-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.28 g/mol. The structure features a naphthalene moiety substituted with two methoxy groups and an oxadiazole ring that contributes to its biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. A study demonstrated that oxadiazole derivatives displayed minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the modulation of signaling pathways. For example, a derivative closely related to our compound was found to inhibit cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM .
Anti-inflammatory Effects
Oxadiazoles have also been reported to possess anti-inflammatory properties. In vivo studies demonstrated that certain derivatives reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer or microbial growth.
- Receptor Modulation : It could modulate receptors linked to inflammation or apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazoles can induce oxidative stress in cancer cells, leading to cell death.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications on the naphthalene ring or the oxadiazole moiety can significantly affect potency and selectivity. For example:
- Methoxy Substituents : The presence of methoxy groups enhances solubility and bioavailability.
- Oxadiazole Ring : The position and nature of substituents on the oxadiazole ring influence its interaction with target enzymes or receptors.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Activity : A series of oxadiazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. One derivative exhibited an MIC value comparable to standard antibiotics .
- Anticancer Studies : In a study focusing on breast cancer cells, derivatives were shown to induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
